molecular formula C11H12N6 B5453719 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole

8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5453719
M. Wt: 228.25 g/mol
InChI Key: IDYORWHNMOCXQO-UHFFFAOYSA-N
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Description

8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic compound belonging to the class of triazinoindoles. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound features a triazinoindole core with an ethyl group at the 8th position and a hydrazinyl group at the 3rd position, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate hydrazone, followed by cyclization to form the triazinoindole core. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and metal ions. For instance, its anticancer activity is attributed to its ability to chelate iron, thereby disrupting iron homeostasis in cancer cells. This leads to the generation of reactive oxygen species (ROS) and induction of apoptosis through the mitochondrial pathway . The compound may also inhibit specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole include other triazinoindole derivatives and iron chelators such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-6-3-4-8-7(5-6)9-10(13-8)14-11(15-12)17-16-9/h3-5H,2,12H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYORWHNMOCXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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